4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE is a complex organic compound that features a combination of benzylpiperidine, thienyl, and quinolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE typically involves multiple steps, starting with the preparation of the individual components. The benzylpiperidine moiety can be synthesized through the catalytic hydrogenation of 4-cyanopyridine with toluene, followed by further reactions to introduce the benzyl group . The thienyl and quinolyl groups are then introduced through a series of substitution reactions, often involving chlorination and other functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the quinolyl and thienyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce fully saturated analogs of the original compound.
Scientific Research Applications
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include modulation of neurotransmitter systems or inhibition of specific enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with similar structural features but lacking the thienyl and quinolyl groups.
Thiazoles: Compounds with a thiazole ring, which share some structural similarities and biological activities.
Uniqueness
4-(4-BENZYLPIPERIDINE-1-CARBONYL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE is unique due to its combination of structural elements, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H23ClN2OS |
---|---|
Molecular Weight |
447 g/mol |
IUPAC Name |
(4-benzylpiperidin-1-yl)-[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C26H23ClN2OS/c27-25-11-10-24(31-25)23-17-21(20-8-4-5-9-22(20)28-23)26(30)29-14-12-19(13-15-29)16-18-6-2-1-3-7-18/h1-11,17,19H,12-16H2 |
InChI Key |
OOYJCLWFDYIGRI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.